molecular formula C15H16FNO5S2 B2500403 1-(4-fluoro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine CAS No. 1796970-64-3

1-(4-fluoro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine

Cat. No.: B2500403
CAS No.: 1796970-64-3
M. Wt: 373.41
InChI Key: WHXXEZGUWINQQU-UHFFFAOYSA-N
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Description

1-(4-fluoro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, and using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(4-fluoro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl groups are replaced by other nucleophiles, resulting in the formation of new derivatives. Common reagents and conditions for these reactions include the use of solvents like dichloromethane, controlled temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

1-(4-fluoro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-fluoro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine stands out due to its unique combination of aromatic and heterocyclic structures. Similar compounds include:

    1-(4-fluoro-2-methylbenzenesulfonyl)-4-methanesulfonylpiperidine: This compound shares the sulfonyl and fluoro groups but differs in its heterocyclic component.

    5-Fluoro-2-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of various sulfonyl-containing molecules and shares the fluoro and sulfonyl groups. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO5S2/c1-11-7-12(16)4-5-15(11)24(20,21)17-8-14(9-17)23(18,19)10-13-3-2-6-22-13/h2-7,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXEZGUWINQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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